2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
“2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide” is a complex organic compound that features a combination of bromophenyl, fluorophenyl, sulfonyl, oxazolyl, and thioacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step may involve sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Bromination and fluorination: These steps can be carried out using brominating agents (e.g., bromine or N-bromosuccinimide) and fluorinating agents (e.g., elemental fluorine or selectfluor).
Thioacetamide linkage: This can be formed through nucleophilic substitution reactions involving thiol and acetamide precursors.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the sulfonyl or oxazole groups.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Investigation as a potential pharmaceutical agent due to its unique structural features.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Polymer Science: Potential monomer or additive in polymer formulations.
Mechanism of Action
The mechanism of action of “2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-((4-bromophenyl)sulfonyl)-N-(4-fluorophenyl)acetamide
- **2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide
Uniqueness
The unique combination of bromophenyl, fluorophenyl, sulfonyl, oxazolyl, and thioacetamide groups in “2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide” may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrF2N2O4S2/c24-15-3-11-19(12-4-15)34(30,31)22-23(32-21(28-22)14-1-5-16(25)6-2-14)33-13-20(29)27-18-9-7-17(26)8-10-18/h1-12H,13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGQIOLFLTZRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrF2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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